molecular formula C16H12S2 B14342364 2,5-Diphenyl-3-thiophenethiol CAS No. 101306-13-2

2,5-Diphenyl-3-thiophenethiol

Cat. No.: B14342364
CAS No.: 101306-13-2
M. Wt: 268.4 g/mol
InChI Key: UHTSLWWBIQXNCM-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-thiophenethiol is an organosulfur compound that belongs to the class of thiophenethiols. Thiophenethiols are known for their high reactivity and are widely used in organic synthesis. The compound features a thiophene ring substituted with phenyl groups at the 2 and 5 positions and a thiol group at the 3 position. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3-thiophenethiol typically involves the reaction of halogenated thiophenes with hydrogen sulfide or lower alkyl mercaptans in the gas phase. The reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at elevated temperatures to yield thiophenethiols .

Another method involves the use of n-butyllithium and sulfur. Thiophene is treated with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of sulfur. The resulting mixture is then acidified and extracted to obtain the thiophenethiol .

Industrial Production Methods

Industrial production of thiophenethiols often employs the gas-phase reaction of halogenothiophenes with hydrogen sulfide or alkyl mercaptans. This method is favored due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-thiophenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiophenes with different substitution patterns.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.

Major Products Formed

Scientific Research Applications

2,5-Diphenyl-3-thiophenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-thiophenethiol involves its reactivity with nucleophiles and radicals. The thiol group can form thiyl radicals, which participate in various chemical reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-3-thiophenethiol is unique due to the presence of phenyl groups at the 2 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it distinct from other thiophenethiols and enhances its utility in various applications .

Properties

CAS No.

101306-13-2

Molecular Formula

C16H12S2

Molecular Weight

268.4 g/mol

IUPAC Name

2,5-diphenylthiophene-3-thiol

InChI

InChI=1S/C16H12S2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H

InChI Key

UHTSLWWBIQXNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)S

Origin of Product

United States

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